molecular formula C21H21FN4O3 B2866975 2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189860-49-8

2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2866975
CAS No.: 1189860-49-8
M. Wt: 396.422
InChI Key: SNKJCXFPTSQODA-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a spirocyclic triazole derivative featuring a unique 1,4,8-triazaspiro[4.5]dec-1-ene core. The compound incorporates a 3-fluorophenyl substituent at position 2 and a 3-methoxyphenylcarboxamide group at position 6. The spirocyclic framework and fluorinated aromatic groups are critical for molecular interactions, likely influencing binding affinity and selectivity in biological systems.

Properties

IUPAC Name

3-(3-fluorophenyl)-N-(3-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-17-7-3-6-16(13-17)23-20(28)26-10-8-21(9-11-26)24-18(19(27)25-21)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11H2,1H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKJCXFPTSQODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

    Introduction of the fluorophenyl group: This step involves the introduction of the 3-fluorophenyl group through a nucleophilic aromatic substitution reaction. Common reagents include fluorobenzene and a strong nucleophile, such as lithium diisopropylamide.

    Introduction of the methoxyphenyl group: This step involves the introduction of the 3-methoxyphenyl group through a similar nucleophilic aromatic substitution reaction. Common reagents include methoxybenzene and a strong nucleophile.

    Formation of the carboxamide group: This step involves the introduction of the carboxamide group through an amide coupling reaction. Common reagents include a carboxylic acid derivative and a coupling agent, such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.

    Reduction: The compound can be reduced to form various reduction products, depending on the reaction conditions and reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve the use of an acidic or basic medium.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. Reaction conditions typically involve the use of an aprotic solvent and a suitable catalyst.

    Substitution: Common reagents for nucleophilic substitution include strong nucleophiles, such as sodium hydride and lithium diisopropylamide. Common reagents for electrophilic substitution include strong electrophiles, such as bromine and iodine. Reaction conditions typically involve the use of an aprotic solvent and a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidation products, such as carboxylic acids and ketones. Reduction reactions may produce various reduction products, such as alcohols and amines. Substitution reactions may produce various substitution products, depending on the specific nucleophile or electrophile used.

Scientific Research Applications

2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

The mechanism by which 2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. In materials science, the compound may exert its effects by serving as a building block for the synthesis of new materials with unique properties. In biological research, the compound may exert its effects by serving as a tool for the study of various biological processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with PLD inhibitors reported in pharmacological research. Below is a comparative analysis with key analogs:

Structural Analogues in PLD Inhibition

NFOT (N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide)

  • Structural Similarities : Both compounds contain a 1,3,8-triazaspiro[4.5]decane core and a 3-fluorophenyl group.
  • Key Differences : NFOT substitutes the 3-methoxyphenylcarboxamide with a naphthalenecarboxamide group.
  • Functional Impact : NFOT is selective for PLD2 inhibition, attributed to the bulky naphthalene moiety, which may hinder binding to PLD1 .

ML-299 (4-bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]-benzamide)

  • Structural Similarities : Shares the 3-fluorophenyl-spiro[4.5]decane scaffold.
  • Key Differences : ML-299 introduces a bromobenzamide group and a chiral methyl ethyl side chain.
  • Functional Impact : Acts as a dual PLD1/PLD2 inhibitor, with the bromobenzamide enhancing hydrophobic interactions in both isoforms .

Halopemide

  • Structural Similarities : Contains a benzamide group but lacks the spirocyclic system.
  • Functional Impact : Broad-spectrum PLD inhibitor; absence of the spiro ring reduces isoform selectivity compared to the target compound .

Substituent-Driven Activity Trends

  • Fluorophenyl Group : The 3-fluorophenyl moiety is conserved in NFOT, ML-299, and the target compound, suggesting its role in anchoring to PLD active sites via halogen bonding or π-stacking .
  • Carboxamide Variations :
    • 3-Methoxyphenyl (Target Compound) : The methoxy group may improve solubility and moderate steric effects, balancing selectivity and potency.
    • Naphthalene (NFOT) : Enhances PLD2 selectivity but reduces solubility.
    • Bromobenzamide (ML-299) : Increases dual inhibition via hydrophobic interactions.

Comparative Efficacy and Selectivity

Compound Core Structure Key Substituents PLD1 Activity PLD2 Activity Selectivity
Target Compound 1,4,8-Triazaspiro[4.5] 3-Fluorophenyl, 3-methoxyphenyl Moderate* High* PLD2*
NFOT 1,3,8-Triazaspiro[4.5] 3-Fluorophenyl, naphthalene Low High PLD2
ML-299 1,3,8-Triazaspiro[4.5] 3-Fluorophenyl, bromobenzamide High High Dual
Halopemide Linear benzamide Trifluoromethyl, piperidine Moderate Moderate Non-selective

*Inferred from structural analogs; exact data for the target compound is unavailable.

Mechanistic and Pharmacological Implications

The target compound’s spirocyclic architecture and substituent profile position it as a promising candidate for selective PLD2 inhibition, akin to NFOT. Its 3-methoxyphenyl group may confer advantages in pharmacokinetics (e.g., metabolic stability) over NFOT’s naphthalene. However, the absence of a bromine or bulky aromatic group (as in ML-299) likely limits dual PLD1/PLD2 activity. Further studies are warranted to validate its binding mode and isoform specificity.

Biological Activity

2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, with the CAS number 1189860-49-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a spirocyclic framework and multiple functional groups, which contribute to its pharmacological properties.

  • Molecular Formula : C21H21FN4O3
  • Molecular Weight : 396.4 g/mol
  • Structure : The compound includes a fluorophenyl and methoxyphenyl moiety, which may influence its interaction with biological targets.

Anticancer Potential

Research has indicated that compounds with similar structural characteristics exhibit anticancer activity. For instance, studies on related triazaspiro compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and disruption of cellular proliferation pathways.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)10Cell cycle arrest
2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar scaffolds have been evaluated for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies indicate that derivatives of triazole and spiro compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Compound CE. coli32 µg/mLBactericidal
Compound DS. aureus16 µg/mLBacteriostatic
2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo...C. albicansTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole ring in the structure allows for potential interaction with enzymes involved in key metabolic pathways, such as those regulating cell division and apoptosis.

Case Studies

  • Study on Antitumor Activity : A recent study investigated the effects of triazaspiro compounds on human tumor cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of various spiro compounds against clinical isolates. The results showed promising activity against resistant strains of bacteria, indicating potential for development as novel antimicrobial agents.

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